

# Preliminary Toxicological Profile of D7-Mesembrenone: An In-depth Technical Guide

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## Compound of Interest

Compound Name: D7-Mesembrenone

Cat. No.: B15389337

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Disclaimer: This document provides a summary of the currently available preliminary toxicological information concerning **D7-Mesembrenone** and related compounds. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive toxicological assessment. Specific toxicological data for **D7-Mesembrenone** is limited in publicly available scientific literature. The information presented herein is largely based on studies of standardized extracts of *Sceletium tortuosum*, which contain **D7-Mesembrenone** as a constituent, and the closely related alkaloid, mesembrenone.

## Introduction

**D7-Mesembrenone** is a mesembrine alkaloid found in the plant *Sceletium tortuosum*, traditionally used for its mood-enhancing and anxiolytic properties. As interest in the therapeutic potential of individual alkaloids from *Sceletium tortuosum* grows, understanding their toxicological profiles is of paramount importance for drug development and safety assessment. This technical guide synthesizes the available preliminary toxicological data for **D7-Mesembrenone** and related compounds and outlines standard experimental protocols for its comprehensive toxicological evaluation.

## In Vivo Toxicity Data

Direct in vivo toxicological studies specifically on isolated **D7-Mesembrenone** have not been identified in the current body of scientific literature. However, valuable insights can be drawn

from studies on a standardized hydroethanolic extract of *Sceletium tortuosum* (Zembrin®), which is known to contain a complex mixture of mesembrine alkaloids, including **D7-Mesembrenone**.

A study in Wistar rats evaluated the oral toxicity of Zembrin® in both 14-day and 90-day repeated dose studies. The findings from these studies are summarized in the table below.

Study Duration	Species	Administration Route	Doses Tested (mg/kg bw/day)	Key Findings	NOAEL (mg/kg bw/day)
14-Day Study	Wistar Rat	Oral Gavage	0, 250, 750, 2500, 5000	No mortality or treatment-related adverse effects observed.	5000
90-Day Study	Wistar Rat	Oral Gavage	0, 100, 300, 450, 600	No mortality or treatment-related adverse effects observed.	600

Table 1: Summary of In Vivo Oral Toxicity Studies of a Standardized *Sceletium tortuosum* Extract (Zembrin®)

These studies indicate a low order of acute and sub-chronic toxicity for the standardized extract in rats. However, it is crucial to note that these values represent the toxicity of the entire extract and not of **D7-Mesembrenone** alone.

## In Vitro Toxicity Data

Specific in vitro cytotoxicity data, such as IC50 values, for **D7-Mesembrenone** are not readily available. However, a study on the related alkaloid, mesembrenone, showed that it exerted

cytotoxic effects on a human T-cell lymphoma cell line (Molt4 cells) but had minimal effect on a human hepatoma cell line (HepG2) or a mouse fibroblast cell line (LMTK cells). This suggests a degree of cell-type specific cytotoxicity for mesembrine alkaloids.

Further research is required to determine the specific cytotoxic potential of **D7-Mesembrenone** against a panel of human cell lines to establish its IC50 values and assess its potential for off-target cytotoxicity.

## Genotoxicity

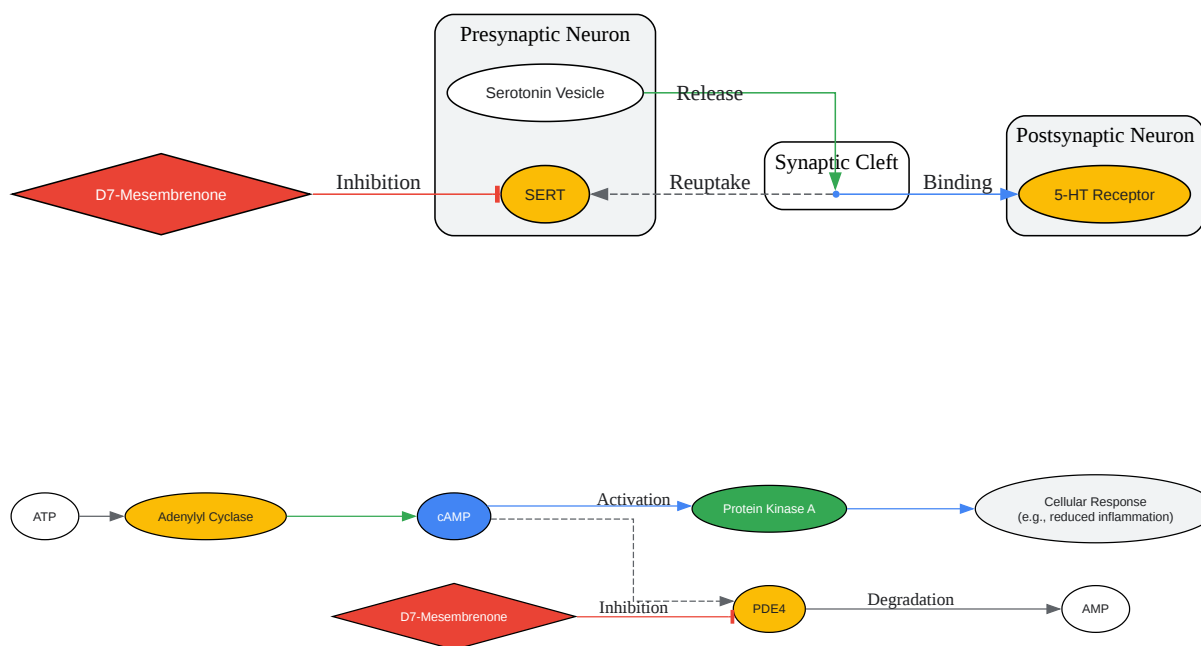
No specific genotoxicity studies for **D7-Mesembrenone** have been reported. A comprehensive assessment of the genotoxic potential of **D7-Mesembrenone** would require a battery of tests, including a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus assay, as outlined in the experimental protocols section.

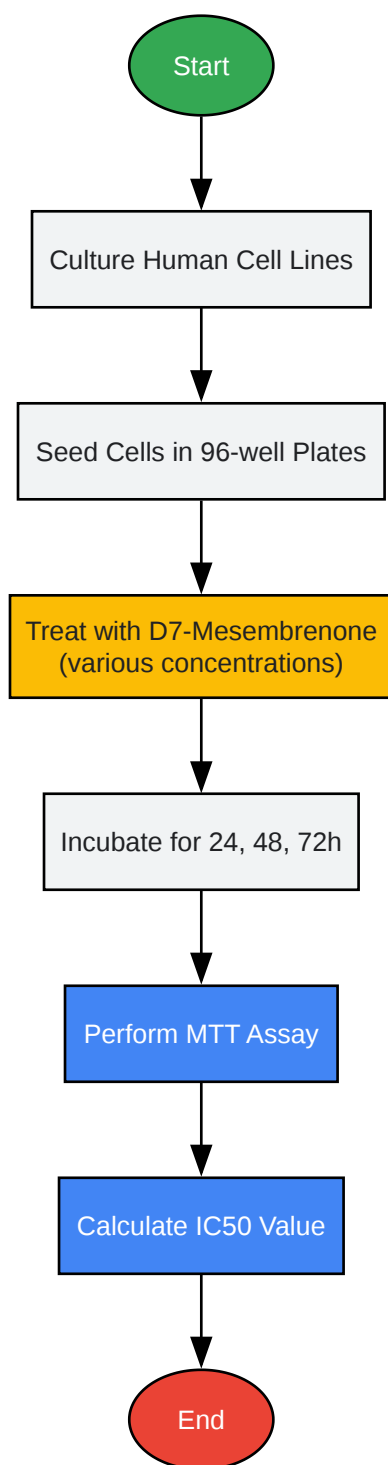
## Known Pharmacological Signaling Pathways

The primary pharmacological targets of mesembrine alkaloids are the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4). At high concentrations, potent pharmacological activity at these targets could lead to adverse effects, which would be considered part of the toxicological profile.

## Serotonin Transporter (SERT) Inhibition

Mesembrine alkaloids are known to be potent serotonin reuptake inhibitors. By blocking SERT, they increase the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic signaling.





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